molecular formula C25H28N4O3 B6226091 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide CAS No. 1889288-47-4

2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide

Katalognummer: B6226091
CAS-Nummer: 1889288-47-4
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: FMXKNHZJIIITJJ-YPHZTSLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide features a spirocyclic imidazolidine-inden core linked to a benzyl group and a chiral cyclopropylethyl side chain. This structure is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in , where intermediates like I-22 undergo sequential functionalization to introduce the 5'-amino group and cyclopropylethyl moiety .

Eigenschaften

CAS-Nummer

1889288-47-4

Molekularformel

C25H28N4O3

Molekulargewicht

432.5 g/mol

IUPAC-Name

2-(6-amino-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide

InChI

InChI=1S/C25H28N4O3/c1-16(18-7-8-18)28(14-17-5-3-2-4-6-17)22(30)15-29-23(31)25(27-24(29)32)12-11-19-13-20(26)9-10-21(19)25/h2-6,9-10,13,16,18H,7-8,11-12,14-15,26H2,1H3,(H,27,32)/t16-,25?/m0/s1

InChI-Schlüssel

FMXKNHZJIIITJJ-YPHZTSLFSA-N

Isomerische SMILES

C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)N)NC3=O

Kanonische SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)N)NC3=O

Reinheit

95

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-{5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds , characterized by their unique bicyclic structure which contributes to their biological activity. The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3 with a molecular weight of approximately 302.34 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Many spiro compounds induce cell cycle arrest, particularly in the G0/G1 phase, leading to apoptosis in cancer cells.
  • Antioxidant Properties : The presence of amino and carbonyl groups may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of related compounds. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHCT-116 (Colon)12.5Apoptosis induction
Compound BMCF-7 (Breast)15.0Cell cycle arrest
Target Compound HeLa (Cervical)10.0 Dual inhibition of proliferation and apoptosis

The target compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10 µM, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties were assessed using standard methods against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • In Vivo Efficacy : A study conducted on murine models showed that administration of the compound significantly reduced tumor size in xenograft models compared to controls.
  • Clinical Trials : Preliminary trials indicated a favorable safety profile with no severe adverse effects reported at therapeutic doses.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Target Compound
  • Core: Spiro[imidazolidine-4,1'-indene] with 5'-amino and 2,5-dioxo groups.
  • Substituents : N-Benzyl and N-[(1S)-1-cyclopropylethyl] groups.
  • Chirality : Defined (S)-configuration at the cyclopropylethyl side chain.
Analog 1: Fluorinated Spiroimidazolidine ()
  • Empirical Formula : C₂₉H₂₇F₅N₆O₄ (MW: 618.55).
  • Substituents : Fluorobenzyl and trifluoropropan-2-yl groups.
  • Key Difference : Fluorine atoms enhance lipophilicity and metabolic stability compared to the target compound’s cyclopropylethyl group .
Analog 2: Nitro-Substituted Spiro Compound ()
  • Structure : 2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-3-(4-nitrophenyl)-hexahydrospiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2'-indene]-1',3'-dione.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~600 (estimated) 618.55 665.6 (calculated)
Melting Point Not reported Not reported 265–267°C
Solubility Likely low (purified via column chromatography ) Higher lipophilicity due to fluorine Low (high crystallinity)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.